molecular formula C15H22BNO4S B8088185 N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8088185
M. Wt: 323.2 g/mol
InChI Key: REIQGTSBQOCLNJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic acid derivative with a cyclopropyl group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of cyclopropylbenzene with a suitable boronic acid derivative under specific conditions to introduce the boronic ester group. Subsequent sulfonation and amidation steps are then employed to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to modify the cyclopropyl group.

  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Boronic esters or borates.

  • Reduction: Reduced cyclopropyl derivatives.

  • Substitution: Substituted sulfonamides or esters.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology: The compound's boronic acid moiety can interact with biological molecules, making it a potential candidate for the development of new drugs or diagnostic tools. Its ability to bind to proteins and enzymes can be exploited in various biological assays.

Medicine: N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide may have therapeutic potential due to its unique chemical properties. Research is ongoing to explore its use in treating diseases such as cancer and inflammatory conditions.

Industry: In the pharmaceutical and agrochemical industries, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids in the active sites of enzymes, modulating their activity. The cyclopropyl group can enhance the compound's binding affinity and selectivity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may target specific enzymes involved in disease pathways.

  • Receptors: It can bind to receptors on cell surfaces, influencing signaling pathways.

Comparison with Similar Compounds

  • N-Cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: This compound has a similar structure but differs in the position of the substituents.

  • N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Another structurally related compound with variations in the phenyl ring.

Uniqueness: N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-13(10-11)22(18,19)17-12-8-9-12/h5-7,10,12,17H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIQGTSBQOCLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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